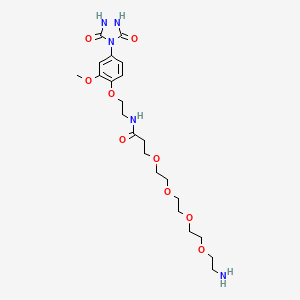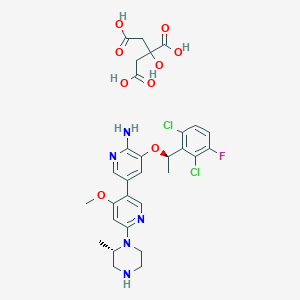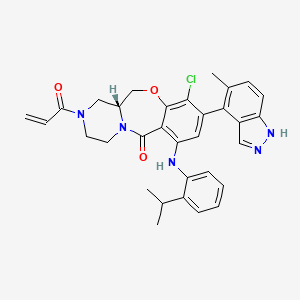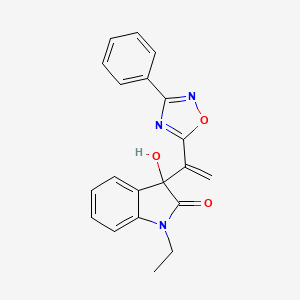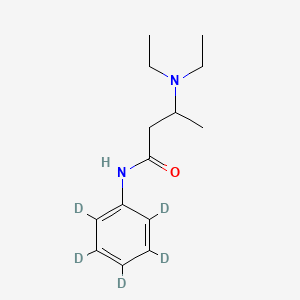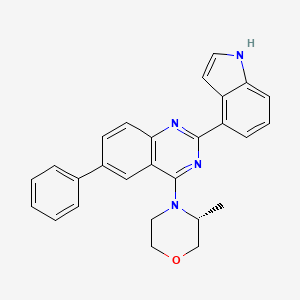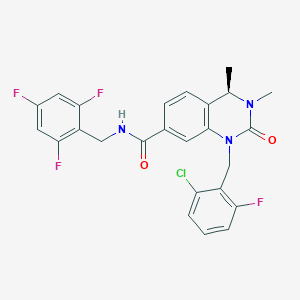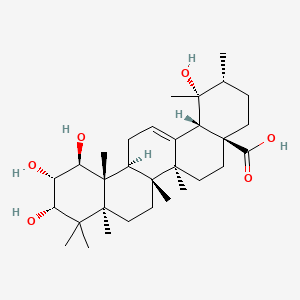
1|A-Hydroxyeuscaphic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1|A-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its potential medicinal properties, including anti-inflammatory, anti-tumor, and hepatoprotective activities .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1|A-Hydroxyeuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1|A-Hydroxyeuscaphic acid has a wide range of scientific research applications, including:
Wirkmechanismus
1|A-Hydroxyeuscaphic acid exerts its effects through various molecular targets and pathways. It has significant hepatoprotective activity by lowering the leakage of intracellular enzymes, reducing the oxidation of proteins, and decreasing the incidence of apoptosis . The compound interacts with specific cellular pathways to exert its anti-inflammatory and anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
1|A-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Ursolic acid: Known for its anti-inflammatory and anti-tumor properties.
Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory activities.
Betulinic acid: Studied for its anti-cancer and anti-HIV properties.
These compounds share similar triterpenoid structures but differ in their specific biological activities and applications .
Eigenschaften
Molekularformel |
C31H50O6 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,8a,9,9,12a-octamethyl-3,4,5,6,6a,7,8,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C31H50O6/c1-17-11-12-31(24(35)36)16-14-26(4)18(21(31)30(17,8)37)9-10-19-27(26,5)13-15-28(6)25(2,3)22(33)20(32)23(34)29(19,28)7/h9,17,19-23,32-34,37H,10-16H2,1-8H3,(H,35,36)/t17-,19+,20+,21-,22-,23-,26-,27-,28+,29+,30-,31+/m1/s1 |
InChI-Schlüssel |
BHHLTQUZMUJRHW-SLFRFCISSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@]5([C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5(C4(C(C(C(C5(C)C)O)O)O)C)C)C)C2C1(C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


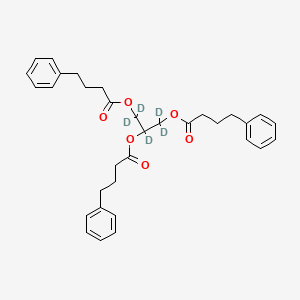
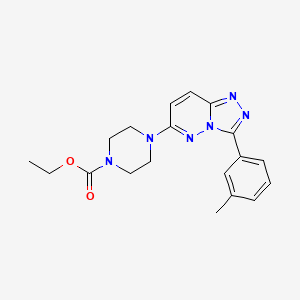
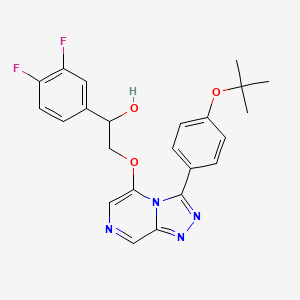
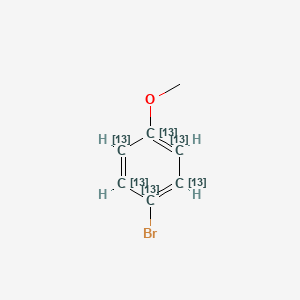
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

